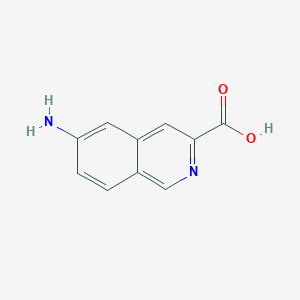

6-Aminoisoquinoline-3-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O2 |

|---|---|

Molecular Weight |

188.18 g/mol |

IUPAC Name |

6-aminoisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C10H8N2O2/c11-8-2-1-6-5-12-9(10(13)14)4-7(6)3-8/h1-5H,11H2,(H,13,14) |

InChI Key |

DUMLDBSFHKIBNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CN=C(C=C2C=C1N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 Aminoisoquinoline 3 Carboxylic Acid and Analogous Structures

Established Reaction Pathways for Isoquinoline (B145761) Core Formation

The Pomeranz-Fritsch reaction, first reported in 1893, is a cornerstone in isoquinoline synthesis. thermofisher.comwikipedia.orgthermofisher.com The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde (B42025) and a 2,2-dialkoxyethylamine. wikipedia.orgyoutube.comyoutube.com The reaction is typically carried out in two stages: the initial condensation to form the Schiff base, followed by ring closure promoted by a strong acid like sulfuric acid. wikipedia.orgorganicreactions.org

| Variation | Description | Key Reagents |

|---|---|---|

| Schlittler-Müller Modification | Condensation of a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal, allowing for C1-substituted isoquinolines. thermofisher.comacs.org | Benzylamine, Glyoxal hemiacetal |

| Bobbitt Modification | Involves hydrogenation of the benzalaminoacetal intermediate to an aminoacetal, which then undergoes acid-catalyzed cyclization to yield a tetrahydroisoquinoline. thermofisher.comnih.gov | H₂, Catalyst, Acid |

| Fischer Modification | Utilizes fuming sulfuric acid to improve the yield of the cyclization step. acs.orgnih.gov | Fuming H₂SO₄ |

The synthesis of 6-aminoisooquinolines using this method would require starting with a 4-aminobenzaldehyde (B1209532) derivative. The strongly acidic conditions of the classical Pomeranz-Fritsch reaction can be a limitation, especially with sensitive functional groups. However, modern variations have introduced milder conditions. For instance, the use of silyl (B83357) triflate and a sterically hindered pyridine (B92270) base can facilitate the cyclization under less harsh conditions, making it more compatible with a wider range of functional groups. nih.gov The combination of the Ugi multicomponent reaction with the Pomeranz-Fritsch cyclization has also been explored to create diverse isoquinoline scaffolds. acs.orgnih.gov

The Bischler-Napieralski reaction is a widely used method for synthesizing 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. nrochemistry.comwikipedia.org This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide or a β-arylethylcarbamate using a dehydrating agent in acidic conditions. nrochemistry.com

Commonly employed condensing agents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA). nrochemistry.comwikipedia.org The reaction is particularly effective when the aromatic ring is activated by electron-donating groups, which would be the case for substrates leading to 6-aminoisoquinolines. nrochemistry.com

The synthesis of tetrahydroisoquinoline-3-carboxylic acid derivatives has been achieved via the Bischler-Napieralski reaction, often involving a solid-phase approach using Merrifield resin. iisc.ac.in The general strategy involves the cyclodehydration of an acyl derivative of a β-phenethylamine to form a 3,4-dihydroisoquinoline, which is then reduced. iisc.ac.in For the synthesis of 6-aminoisooquinoline-3-carboxylic acid, a key intermediate would be a suitably protected 4-aminophenethylamide derivative of an amino acid.

Recent modifications have focused on milder reaction conditions. For example, the use of trifluoromethanesulfonic anhydride (B1165640) (Tf₂O) in the presence of 2-chloropyridine (B119429) allows for the cyclodehydration to occur at low temperatures. nih.gov This method has proven successful for a variety of substrates, including those with halogenated and unactivated N-phenethylamides. nih.gov

| Reagent | Conditions | Product |

|---|---|---|

| POCl₃, P₂O₅, or PPA | Refluxing in acidic conditions | 3,4-dihydroisoquinolines nrochemistry.comwikipedia.org |

| Tf₂O, 2-chloropyridine | Low temperature | 3,4-dihydroisoquinolines nih.gov |

The Friedländer synthesis is a fundamental reaction for the formation of quinolines, involving the condensation of a 2-aminobenzaldehyde (B1207257) or a 2-aminoketone with a compound containing a reactive α-methylene group. wikipedia.orgjk-sci.com While primarily used for quinolines, adaptations of this reaction can be envisioned for isoquinoline synthesis, particularly for isoquinoline-3-carboxylic acid derivatives.

The reaction can be catalyzed by both acids and bases. jk-sci.com A modified Friedländer condensation has been successfully used to synthesize 3-hydroxyquinoline-2-carboxylates. acs.orglookchem.com This suggests that a similar strategy could be employed for the corresponding isoquinoline systems. The synthesis would likely involve the condensation of a suitable ortho-substituted aromatic precursor with a β-keto ester or a related dicarbonyl compound.

Recent advancements in the Friedländer reaction have focused on the use of more environmentally friendly and efficient catalysts, such as solid acid nanocatalysts (e.g., Montmorillonite K-10, zeolite, nano-crystalline sulfated zirconia) and microwave irradiation techniques to accelerate the reaction. nih.govresearchgate.net A one-pot Friedländer synthesis has also been developed, starting from o-nitroarylcarbaldehydes which are reduced in situ before condensation. organic-chemistry.org

Modern Catalytic and Energy-Efficient Synthetic Protocols

The development of modern catalytic systems has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods.

Transition metal catalysis, particularly with palladium, rhodium, and copper, has emerged as a powerful tool for the construction of the isoquinoline core. These methods often proceed via C-H activation, cross-coupling, or annulation reactions.

Palladium-Catalyzed Syntheses: Palladium-catalyzed reactions have been extensively used for isoquinoline synthesis. One notable approach involves the α-arylation of ketones. nih.gov In this method, a palladium catalyst is used to couple an enolate with an ortho-functionalized aryl halide, which can then be cyclized with a source of ammonia (B1221849) to form the isoquinoline ring. This regioselective route is tolerant of a wide range of substituents, including those that are difficult to incorporate using traditional methods.

Another palladium-catalyzed strategy involves the coupling of the tert-butylimine of an o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization to yield isoquinolines. organic-chemistry.orgorganic-chemistry.org

Rhodium-Catalyzed Syntheses: Rhodium catalysts have been employed in various C-H activation/cyclization strategies to access isoquinolines. rsc.org One such method involves the reaction of aryl ketone O-acyloxime derivatives with internal alkynes, where the N-O bond of the oxime acts as an internal oxidant. acs.org Another approach utilizes the reaction of oximines with alkynes in a formal [4+2] cycloaddition. thieme-connect.com More recently, a rhodium-catalyzed annulative coupling using vinyl selenone as an acetylene (B1199291) surrogate has been developed for the synthesis of 3,4-unsubstituted isoquinolines under mild conditions. organic-chemistry.org

Copper-Catalyzed Syntheses: Copper-catalyzed reactions provide an efficient and often more economical alternative for isoquinoline synthesis. A copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed, offering a green and efficient route to isoquinolines and isoquinoline N-oxides. nih.govrsc.org Another copper-catalyzed domino reaction involves a three-component reaction of terminal alkynes, 2-bromoaryl aldehydes or ketones, and acetamide (B32628) to produce isoquinolines. acs.org

| Metal Catalyst | Reaction Type | Key Reactants |

|---|---|---|

| Palladium | α-Arylation/Cyclization | Enolate, ortho-functionalized aryl halide, ammonia source |

| Palladium/Copper | Coupling/Cyclization | o-Iodobenzaldehyde imine, terminal acetylene organic-chemistry.orgorganic-chemistry.org |

| Rhodium | C-H Activation/Cyclization | Aryl ketone O-acyloxime, internal alkyne acs.org |

| Rhodium | Annulative Coupling | Benzimidate, vinyl selenone organic-chemistry.org |

| Copper | Intramolecular Cyclization | (E)-2-Alkynylaryl oxime derivative nih.govrsc.org |

| Copper | Domino Three-Component Reaction | Terminal alkyne, 2-bromoaryl aldehyde/ketone, acetamide acs.org |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. mdpi.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including quinoline (B57606) and isoquinoline derivatives. rsc.orgresearchgate.netnih.gov

In the context of isoquinoline synthesis, microwave irradiation can facilitate key bond-forming reactions. For instance, a microwave-assisted method has been utilized for the synthesis of pyrano[3,2-c]quinoline-3-carboxylates. rsc.org This approach highlights the potential of microwave energy to drive cyclization and condensation reactions efficiently. While a specific microwave-assisted synthesis for 6-aminoisoquinoline-3-carboxylic acid is not detailed in the provided search results, the general applicability of this technology to the synthesis of amides and other related structures suggests its potential utility in the synthesis of this target molecule. mdpi.com For example, the direct amidation of carboxylic acids with amines can be significantly facilitated by microwave energy, a transformation relevant to the formation of amide bonds in precursors or derivatives of the target compound. mdpi.com

The following table summarizes the advantages of microwave-assisted synthesis in organic chemistry:

| Feature | Benefit |

| Rapid Heating | Shorter reaction times |

| Uniform Heating | Reduced side product formation |

| Higher Temperatures | Increased reaction rates |

| Solvent-Free Conditions | Greener and more efficient processes mdpi.com |

Strategies for Regioselective Functionalization of the Isoquinoline Scaffold

The ability to introduce substituents at specific positions of the isoquinoline ring is crucial for the synthesis of target molecules like this compound. mdpi.comresearchgate.net Regioselective functionalization allows for precise control over the final structure and properties of the compound.

Introduction of Amino and Carboxylic Acid Functionalities

The introduction of an amino group at the C-6 position of the isoquinoline nucleus is a key synthetic step. While direct electrophilic amination of the isoquinoline ring is challenging, nucleophilic substitution reactions on appropriately activated isoquinoline precursors are more common. For instance, the Chichibabin reaction, which involves the reaction of isoquinoline with sodium amide, typically results in amination at the C-1 position. youtube.com However, if the C-1 position is blocked, amination can occur at C-3. youtube.com

To achieve amination specifically at the C-6 position, multi-step strategies are often employed. One such approach involves the nitration of the isoquinoline ring, followed by reduction of the nitro group to an amino group. Electrophilic nitration of isoquinoline generally occurs at the C-5 and C-8 positions. uop.edu.pk Therefore, a more directed synthesis is required. A patent describes a method for the preparation of 6-aminoisoquinoline (B57696) starting from a substituted benzene (B151609) derivative, which is then cyclized to form the isoquinoline ring system with a nitro group at the 6-position. google.com This nitro group is subsequently reduced to the desired amino group.

Another approach involves the use of quinoline and isoquinoline-N-oxides, which can be activated with triflic anhydride to facilitate amination at various positions. researchgate.net This method provides a route to aminoquinolines and aminoisoquinolines under mild conditions.

The introduction of a carboxylic acid group at the C-3 position of the isoquinoline ring can be achieved through various methods. One common strategy involves the oxidation of a pre-existing substituent, such as a methyl group. However, the reactivity of a methyl group at the C-3 position is lower than at the C-1 position. thieme-connect.de

A more direct approach involves the use of organometallic reagents. For example, the reaction of a 3-haloisoquinoline with an organolithium reagent followed by quenching with carbon dioxide can introduce a carboxylic acid group at the C-3 position. The reactivity of haloisoquinolines to nucleophilic substitution is generally highest at the C-1 position, followed by the C-3 position.

Another strategy involves the construction of the isoquinoline ring with the C-3 carboxylate already in place. The Pomeranz–Fritsch reaction, for instance, utilizes a benzaldehyde and an aminoacetoaldehyde diethyl acetal (B89532) to form the isoquinoline ring system. uop.edu.pk By using appropriate starting materials, a carboxylate group or its precursor can be incorporated at the C-3 position during the cyclization process.

Multi-Step Synthetic Sequences from Precursors

A robust strategy for the synthesis of 6-aminoisosquinoline-3-carboxylic acid involves starting with a suitably substituted benzene derivative. This approach allows for the precise placement of the required amino and carboxyl functionalities before the formation of the heterocyclic ring.

A patented method for the synthesis of 6-aminoisoquinoline illustrates this strategy. google.com The synthesis begins with a substituted benzene intermediate which undergoes a series of transformations to build the isoquinoline core. A key step in this process is the introduction of a nitro group at the position that will become C-6 of the isoquinoline ring. This nitro group is then reduced to an amino group in a later step.

The general synthetic sequence can be outlined as follows:

Start with a substituted benzene derivative: This precursor will contain functionalities that can be elaborated into the final isoquinoline ring.

Introduce a nitro group: This is typically done through electrophilic nitration of the benzene ring. The directing effects of the existing substituents are crucial for achieving the desired regiochemistry.

Construct the isoquinoline ring: This can be achieved through various cyclization reactions, such as the Bischler-Napieralski or Pictet-Spengler reactions, using the substituted benzene intermediate. uop.edu.pk

Introduce the carboxylic acid functionality: This can be done before or after the cyclization, depending on the specific synthetic route.

Reduce the nitro group: The final step is the reduction of the C-6 nitro group to the corresponding amino group, yielding the target molecule.

This multi-step approach provides a high degree of control over the final structure and is a common strategy for the synthesis of complex substituted isoquinolines.

Hydrogenation Strategies for Nitro Group Reduction and Halogen Removal

The conversion of nitro and halo-substituted precursors is a cornerstone in the synthesis of this compound and its analogs. This transformation is most commonly achieved through catalytic hydrogenation, a versatile and widely employed method in organic synthesis. The process typically involves the simultaneous reduction of a nitro group to an amine and the hydrogenolysis of carbon-halogen bonds (dehalogenation). The choice of catalyst, hydrogen source, and reaction conditions is critical to achieving high yields and selectivity.

Catalytic transfer hydrogenation is a frequently utilized technique, offering a safer and often more selective alternative to using pressurized hydrogen gas. nih.gov This method involves a hydrogen donor molecule in the reaction mixture, which, in the presence of a catalyst, transfers hydrogen to the substrate.

Catalyst Systems and Research Findings

Palladium on carbon (Pd/C) is a robust and efficient catalyst for the concurrent reduction of nitro groups and removal of halogen substituents. sci-hub.seresearchgate.net Various hydrogen donors can be effectively paired with Pd/C, including hydrazine (B178648) hydrate (B1144303), methanol (B129727), and Hantzsch esters. nih.govsci-hub.seresearchgate.net For instance, the synthesis of 6-aminoisoquinoline can be accomplished from 1,3-dichloro-6-nitroisoquinoline (B11870432) through hydrogenation, where both the nitro group is reduced and the chloro groups are cleaved.

Research has demonstrated that reaction conditions can be tuned to control the extent of dehalogenation. For example, in the reduction of halogenated nitroarenes using hydrazine hydrate and Pd/C, microwave irradiation for a short duration tends to selectively reduce the nitro group, leaving the halogen intact. nih.gov Conversely, conventional heating for a longer period or at higher temperatures promotes the removal of the halogen substituent as well. nih.gov This tunability is crucial for synthesizing a range of targeted analogs from a common intermediate.

The table below summarizes the results of Pd/C-catalyzed transfer hydrogenation for various substituted nitroarenes using methanol as a hydrogen source.

Table 1: Pd/C-Catalyzed Transfer Hydrogenation of Various Nitroarenes Reaction Conditions: nitroarene (0.5 mmol), 5% Pd/C (1.87 mol%), KOtBu (2 equiv.), MeOH (2 mL), 100-120 °C, 24 h. sci-hub.se

| Entry | Substrate | Temp (°C) | Product | Selectivity (%) |

|---|---|---|---|---|

| 1 | 4-Nitrotoluene | 100 | 4-Methylaniline | 80 |

| 2 | 4-Methoxy-1-nitrobenzene | 100 | 4-Methoxyaniline | 75 |

| 3 | 1-(Methylthio)-4-nitrobenzene | 100 | 4-(Methylthio)aniline | 60 |

| 4 | 4-Nitroacetophenone | 120 | 1-(4-Aminophenyl)ethan-1-one | 50 |

| 5 | Methyl 4-nitrobenzoate | 120 | Methyl 4-aminobenzoate | 80 |

| 6 | 4-Nitrobenzamide | 120 | 4-Aminobenzamide | 85 |

| 7 | Butyl 4-nitrobenzoate | 120 | Butamben | 85 |

| 8 | 3-Nitropyridine | 120 | Pyridin-3-amine | 40 |

While palladium catalysts are highly effective for simultaneous reduction and dehalogenation, other catalytic systems offer different selectivities. For instance, sulfided platinum catalysts have been shown to chemoselectively reduce nitro groups while leaving activated heteroaryl halides intact, which is advantageous when the halogen is a desired feature in the final product. nih.gov Similarly, gold nanoparticles supported on materials like zirconia (ZrO₂) or titania (TiO₂) can selectively hydrogenate the nitro group in chloronitrobenzenes without causing dechlorination. researchgate.netrsc.org

The following table details the selective reduction of various halogenated nitroarenes to their corresponding anilines, highlighting the versatility of the Pd/C and hydrazine hydrate system under controlled heating.

Table 2: Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate and Pd/C Reaction Conditions: Halogenated nitroarene (1 mmol), 10% Pd/C, NH₂NH₂·H₂O (10 mmol), Methanol (5 mL). nih.gov

| Entry | Substrate | Heating Method | Time | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | 1-Chloro-4-nitrobenzene | Microwave | 15 min | 4-Chloroaniline | 96 |

| 2 | 1-Bromo-4-nitrobenzene | Microwave | 20 min | 4-Bromoaniline | 94 |

| 3 | 1-Iodo-4-nitrobenzene | Microwave | 20 min | 4-Iodoaniline | 90 |

| 4 | 2,4-Dichloronitrobenzene | Microwave | 15 min | 2,4-Dichloroaniline | 95 |

| 5 | 2-Chloro-5-nitropyridine | Microwave | 20 min | 5-Amin-2-chloropyridine | 92 |

| 6 | 1-Chloro-4-nitrobenzene | Conventional (80°C) | 1 h | 4-Chloroaniline | 95 |

| 7 | 1-Chloro-4-nitrobenzene | Conventional (120°C) | 15 min | Aniline | 98 |

These findings underscore the importance of catalyst and condition selection in directing the outcome of the hydrogenation of halo-nitro aromatic compounds. For the synthesis of this compound from a dihalo-nitro precursor, a robust system like Pd/C with a suitable hydrogen donor under conditions that favor both nitro reduction and dehalogenation would be the preferred strategy.

Chemical Reactivity and Mechanistic Transformations of 6 Aminoisoquinoline 3 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions of the Isoquinoline (B145761) System

Reactivity at the Isoquinoline Nitrogen Atom

The nitrogen atom at position 2 of the isoquinoline ring possesses a lone pair of electrons, making it a primary site for reactions with electrophiles. quimicaorganica.org This inherent basicity and nucleophilicity drives several key transformations.

Protonation: As an analog of pyridine (B92270), the isoquinoline nitrogen is basic and readily protonated by strong acids to form isoquinolinium salts. tutorsglobe.com The presence of the electron-donating amino group at the 6-position is expected to increase the basicity of the nitrogen atom, while the electron-withdrawing carboxylic acid group at the 3-position would decrease it.

Alkylation and Acylation: The nitrogen atom can act as a nucleophile, attacking alkyl halides or acyl compounds to yield N-alkylated or N-acylated isoquinolinium salts. quimicaorganica.org

N-Oxide Formation: Reaction with oxidizing agents such as hydrogen peroxide or peracids leads to the formation of the corresponding isoquinoline N-oxide. quimicaorganica.org This transformation alters the electronic properties of the ring, influencing subsequent reactions.

Table 1: Reactions at the Isoquinoline Nitrogen Atom

| Reaction Type | Reagent | Product |

|---|---|---|

| Protonation | Strong Acids (e.g., HCl) | Isoquinolinium Salt |

| Alkylation | Alkyl Halides (e.g., CH₃I) | N-Alkylisoquinolinium Salt |

| Acylation | Acyl Halides (e.g., Acetyl Chloride) | N-Acylisoquinolinium Salt |

| N-Oxidation | Peracids (e.g., m-CPBA) | Isoquinoline N-Oxide |

Nucleophilic Acyl Substitution at the Carboxylic Acid Moiety

The carboxylic acid group at the 3-position is a key site for derivatization through nucleophilic acyl substitution. libretexts.org However, the direct substitution of the hydroxyl (-OH) group is challenging because it is a poor leaving group. libretexts.orgyoutube.com Therefore, the carboxylic acid must first be activated.

Common strategies for this transformation include:

Conversion to Acid Chlorides: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into a highly reactive acid chloride. libretexts.orglibretexts.org The hydroxyl group is transformed into an acyl chlorosulfite, a much better leaving group, which is then displaced by a chloride ion. libretexts.org

Conversion to Acid Anhydrides: Reaction of an acid chloride with a carboxylate salt can produce an acid anhydride (B1165640). masterorganicchemistry.com

Esterification: In the presence of an acid catalyst (Fischer esterification), the carboxylic acid can be heated with an alcohol to form an ester. The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol nucleophile. libretexts.org

Amide Formation: Direct reaction with an amine to form an amide is difficult and typically requires high temperatures. libretexts.org More efficient amide formation is achieved by first converting the carboxylic acid to a more reactive derivative, like an acid chloride, or by using coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC). libretexts.org

The general mechanism for these reactions proceeds via a tetrahedral intermediate. A nucleophile adds to the carbonyl carbon, and subsequently, the leaving group is eliminated to reform the carbonyl double bond. masterorganicchemistry.comopenstax.org The favorability of a given substitution reaction depends on the relative basicity of the nucleophile and the leaving group; the reaction will favor the displacement of the weaker base. youtube.commasterorganicchemistry.com

Table 2: Nucleophilic Acyl Substitution Pathways for the Carboxylic Acid Group

| Reaction | Activating Reagent/Catalyst | Nucleophile | Product |

|---|---|---|---|

| Acid Chloride Formation | Thionyl chloride (SOCl₂) | - | 6-Aminoisoquinoline-3-carbonyl chloride |

| Esterification (Fischer) | Acid (e.g., H₂SO₄) | Alcohol (R-OH) | Alkyl 6-aminoisoquinoline-3-carboxylate |

| Amide Formation | Coupling Agent (e.g., DCC) | Amine (R-NH₂) | N-Substituted 6-aminoisoquinoline-3-carboxamide |

Oxidation and Reduction Chemistry

The oxidation and reduction of 6-Aminoisoquinoline-3-carboxylic acid can selectively target either the heterocyclic ring system or the carboxylic acid functional group, depending on the reagents and conditions employed. shahucollegelatur.org.in

Oxidation Pathways of the Isoquinoline Ring System

The oxidation of the isoquinoline ring is generally challenging and can result in ring cleavage under harsh conditions, yielding products like phthalic acid and pyridine-3,4-dicarboxylic acid. pharmaguideline.comgcwgandhinagar.com However, the outcome is highly dependent on the nature of the substituents present on the ring. shahucollegelatur.org.in

For an unsubstituted isoquinoline, oxidation is difficult. pharmaguideline.com

The presence of an electron-donating group, such as the amino group at C6, directs oxidation towards the benzene (B151609) portion of the molecule. shahucollegelatur.org.in

Conversely, an electron-withdrawing group, like a nitro group, deactivates the benzene ring and directs oxidation to the pyridine ring. shahucollegelatur.org.in

Modern photocatalytic methods offer milder conditions for oxidation. For instance, visible-light-mediated oxidation can selectively form isoquinolin-1(2H)-ones. researchgate.netnih.gov

Given the presence of the activating amino group on the benzenoid ring of this compound, oxidation with reagents like potassium permanganate (B83412) (KMnO₄) would be expected to primarily affect the benzene ring. shahucollegelatur.org.in

Reduction Reactions of the Carboxylic Acid Group

The carboxylic acid group is at a high oxidation state and can be reduced to a primary alcohol. libretexts.org This transformation requires strong reducing agents due to the low reactivity of the carboxyl group.

Lithium Aluminum Hydride (LiAlH₄): This powerful reducing agent readily reduces carboxylic acids to primary alcohols. libretexts.orglibretexts.org The reaction proceeds through the formation of an aldehyde intermediate, which is immediately further reduced to the alcohol. libretexts.org The high reactivity of LiAlH₄ means it will also reduce other susceptible functional groups in the molecule.

Diborane (B₂H₆): Diborane, often used as a complex with tetrahydrofuran (B95107) (THF), is another effective reagent for reducing carboxylic acids to primary alcohols. libretexts.orglibretexts.org A key advantage of borane (B79455) is its chemoselectivity; it reduces carboxylic acids faster than many other functional groups, which can be useful for selective reductions. youtube.com

Sodium Borohydride (NaBH₄): This milder reducing agent is generally not strong enough to reduce carboxylic acids or esters. libretexts.orglibretexts.orgleah4sci.com

The reduction of this compound with a strong hydride donor like LiAlH₄ would yield (6-aminoisoquinolin-3-yl)methanol.

Table 3: Common Reagents for Carboxylic Acid Reduction

| Reagent | Formula | Reactivity with Carboxylic Acids | Product |

|---|---|---|---|

| Lithium Aluminum Hydride | LiAlH₄ | High (Strong) | Primary Alcohol |

| Diborane | B₂H₆ | High (Strong) | Primary Alcohol |

| Sodium Borohydride | NaBH₄ | Low (Weak) | No reaction |

Derivatization Chemistry of the Amino Group

The primary amino group at the 6-position is a versatile handle for further molecular modification. It can act as a nucleophile in a variety of reactions.

Acylation: The amino group can be readily acylated by reacting with acid chlorides or acid anhydrides to form amides. For example, reaction with acetyl chloride would yield N-(3-carboxyisoquinolin-6-yl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base yields the corresponding sulfonamide.

Alkylation: While direct alkylation can be difficult to control and may lead to over-alkylation, it is possible under certain conditions. Reductive amination is often a more effective method for controlled alkylation.

Urea (B33335) Formation: The amino group can react with isocyanates to form substituted ureas. A notable example of this type of reactivity is the use of 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) as a derivatizing agent for amino acids, where the amino group of the reagent forms a stable urea linkage with the analyte. nih.gov

Silylation: For applications such as gas chromatography, the active hydrogen atoms of the amino group can be replaced with a nonpolar moiety, such as a tert-butyldimethylsilyl (TBDMS) group, by reacting with reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sigmaaldrich.com

These derivatization reactions are crucial for modifying the properties of the molecule, for example, in the synthesis of new pharmaceutical candidates or for analytical purposes. nih.govmdpi.com

Acylation and Alkylation Reactions

The presence of a primary amino group on the isoquinoline scaffold of this compound renders it nucleophilic and susceptible to a variety of chemical transformations, most notably acylation and alkylation. These reactions target the nitrogen atom, leading to the formation of a diverse range of N-substituted derivatives.

Acylation is the process of introducing an acyl group (RCO-) onto the amino moiety. This transformation is fundamental in synthetic chemistry for creating amides. The reaction of the amino group with acylating agents like acyl halides, anhydrides, or carboxylic acids results in the formation of a stable amide bond. google.commsu.edu The general reactivity of acylating agents decreases in the order of acyl chlorides > anhydrides > esters > carboxylic acids.

Direct condensation with carboxylic acids typically requires high temperatures (often above 160°C) to overcome the formation of unreactive ammonium (B1175870) carboxylate salts. youtube.commdpi.com However, the use of coupling agents or catalysts can facilitate this transformation under milder conditions. mdpi.com For instance, reacting the amino-substituted isoquinoline with benzoyl chloride in the presence of a non-nucleophilic base like N,N-diisopropylethylamine can yield the corresponding benzamide (B126) derivative. google.com

Alkylation involves the introduction of an alkyl group onto the amino nitrogen. This can be achieved by reacting this compound with alkyl halides, such as alkyl bromides or iodides. google.comyoutube.com These reactions typically proceed via a nucleophilic substitution mechanism (SN2). The reaction may lead to mono- and di-alkylated products, and controlling the stoichiometry of the reactants is crucial for selective synthesis. In some synthetic methods, the reaction with an alkyl halide is performed in the presence of a base like sodium carbonate and a phase-transfer catalyst. google.com The amino group can also be alkylated by reaction with other electrophiles such as epoxides. google.com

The table below summarizes the key findings for these reactions.

| Reaction Type | Reagent Class | Specific Example | Product Type |

| Acylation | Acyl Halide | Benzoyl chloride | Amide |

| Acylation | Carboxylic Acid | Acetic acid | Amide |

| Acylation | Sulfonyl Chloride | Toluenesulfonyl chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Methyl iodide | N-Alkyl Amine |

| Alkylation | Epoxide | Ethylene oxide | N-Hydroxyethyl Amine |

Formation of Imine and Schiff Base Analogues

The primary amino group of this compound can react with aldehydes or ketones to form imines, which are also known as Schiff bases. masterorganicchemistry.comnih.gov This condensation reaction is a reversible process that involves the formation of a carbon-nitrogen double bond (C=N) and the elimination of a water molecule. masterorganicchemistry.comyoutube.com

The mechanism of imine formation typically proceeds under mildly acidic conditions. libretexts.org The reaction is initiated by the nucleophilic attack of the amino group on the carbonyl carbon of the aldehyde or ketone. This addition forms an unstable tetrahedral intermediate called a carbinolamine. libretexts.org Following a proton transfer, the hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). Subsequent elimination of water leads to the formation of a resonance-stabilized iminium ion. Finally, deprotonation of the nitrogen atom yields the neutral imine product. libretexts.org

The formation of Schiff bases is a versatile method for creating new analogues of this compound, which can serve as intermediates for further synthetic modifications, such as reduction to secondary amines. mdpi.com For example, reaction with an aromatic aldehyde like benzaldehyde (B42025) would yield an N-benzylidene derivative.

The table below illustrates the formation of Schiff bases from this compound.

| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Product Class |

| This compound | Benzaldehyde | Imine (Schiff Base) |

| This compound | Acetone | Imine (Schiff Base) |

| This compound | Cyclohexanone | Imine (Schiff Base) |

Structure Activity Relationship Sar Studies and Rational Derivative Design

Influence of Positional Isomerism on Biological Activity

The specific placement of substituents on a heterocyclic scaffold like isoquinoline (B145761) is a determining factor for its pharmacological activity. Even minor relocations of functional groups can lead to significant changes in binding affinity, selectivity, and efficacy due to altered electronic properties, steric profiles, and hydrogen bonding capabilities.

The biological activity of 6-aminoisochinolin-3-carbonsäure is intrinsically linked to the precise location of its amino and carboxylic acid groups. Shifting these functional groups to other positions on the isoquinoline ring would create a library of positional isomers, each with a potentially distinct biological profile. For instance, moving the amino group from C6 to C1, C4, C5, C7, or C8 would alter its spatial relationship with the nitrogen atom of the heterocycle and the C3-carboxylic acid.

Research on related heterocyclic systems has demonstrated the profound impact of such isomerism. In studies involving quinoline-based oligomers, the position of a fluorophore substituent was found to be critical, with derivatives substituted at position 2 showing significantly stronger chiroptical properties than those substituted at position 6. nih.gov This highlights that different positions on the ring system are not electronically or sterically equivalent, which directly translates to differences in how they interact with biological macromolecules.

For the 6-aminoisochinolin-3-carbonsäure scaffold, each positional isomer would exhibit a unique distribution of electron density and a different dipole moment. The ability to form specific hydrogen bonds with a receptor's active site would be dramatically affected. For example, a shift of the carboxylic acid from C3 to C1 could change its role from a hydrogen bond acceptor/donor in one pocket of a receptor to a sterically hindering group in another.

| Positional Isomer | Potential Impact on SAR | Rationale |

|---|---|---|

| 1-Amino-3-carboxy | Altered chelating properties and steric hindrance near the heterocyclic nitrogen. | The C1 position is adjacent to the ring nitrogen, which could influence planarity and interaction with metal ions or receptor sites. |

| 4-Amino-3-carboxy | Modified intramolecular hydrogen bonding potential and electronic effects on the pyridine (B92270) ring. | Close proximity of amino and carboxyl groups could lead to intramolecular interactions, affecting the molecule's overall conformation and availability for intermolecular binding. |

| 5-Amino-3-carboxy | Different spatial orientation of the amino group on the benzene (B151609) ring portion. | This would present a different vector for hydrogen bonding compared to the C6 position, potentially engaging different amino acid residues in a target protein. |

| 6-Amino-1-carboxy | Significant change in the molecule's overall geometry and polarity. | Moving the carboxylic acid to C1 would drastically alter the molecule's shape and how it fits into a binding site. |

Substituent Effects on Biological Profiles

Beyond positional isomerism, the modification of the core structure with various peripheral groups is a cornerstone of medicinal chemistry. These modifications can fine-tune a compound's lipophilicity, solubility, metabolic stability, and target affinity.

The introduction of substituents onto the 6-aminoisochinolin-3-carbonsäure framework can modulate its activity. Modifications could be targeted at the amino group (e.g., acylation, alkylation), the carboxylic acid (e.g., esterification, amidation), or the isoquinoline ring itself.

Halogenation: Adding halogen atoms (F, Cl, Br) to the benzene portion of the isoquinoline ring (e.g., at C5, C7, or C8) can enhance biological activity. Halogens can increase lipophilicity, facilitating membrane passage, and can participate in halogen bonding, a specific type of non-covalent interaction with protein targets. Studies on other isoquinoline derivatives have shown that chlorinated compounds can exhibit significant antifungal activity. nih.gov

Alkyl/Aryl Groups: The addition of alkyl or aryl groups can influence potency through steric and hydrophobic interactions. In research on tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis, larger substituents like a benzyl (B1604629) group at the C5 position were well-tolerated, and a general trend of improved potency was observed with increased lipophilicity. nih.gov

Heterocyclic Moieties: Attaching other heterocyclic rings to the core scaffold can introduce new interaction points. For example, converting the C6-amino group into an amide linked to a pyridine or pyrimidine (B1678525) ring could create additional hydrogen bond donors/acceptors and pi-stacking opportunities. In one study, isoquinoline derivatives with 4-methoxy phenyl substitution at C3 and C4 showed significant antifungal activity. nih.gov

| Modification Type | Example Substituent | Potential Effect on Biological Profile | Reference Example |

|---|---|---|---|

| Halogenation | Chloro group at C7 | Increased lipophilicity and potential for halogen bonding; enhanced antifungal activity. | Chlorinated isoquinoline esters showed notable antifungal activity. nih.gov |

| Alkylation/Arylation | Benzyl group at C5 | Increased hydrophobic interactions and steric bulk, potentially improving target binding. | Large substituents at the C5 position of tetrahydroisoquinolines were well-tolerated in antitubercular agents. nih.gov |

| Heterocyclic Addition | N-acylating the C6-amino group with a pyridine ring | Introduces new hydrogen bonding and pi-stacking possibilities. | Substitutions at various positions of the isoquinoline nucleus with other rings are known to affect bioactivity. rsc.org |

| Carboxylic Acid Modification | Methyl ester at C3 | Masks the negative charge, increases lipophilicity, and can act as a prodrug. | Ester derivatives of related tetrahydroisoquinolines were synthesized to modulate properties. nih.gov |

Rational drug design aims to create new molecules with improved properties based on a known pharmacophore. wikipedia.org For 6-aminoisochinolin-3-carbonsäure, this can involve scaffold modifications or bioisosteric replacement of its functional groups.

Scaffold Hopping: This involves replacing the central isoquinoline core with a different, structurally distinct scaffold while retaining the original orientation of the key functional groups (the amino and carboxyl moieties). The goal is to discover new chemical classes with similar biological activity but potentially improved properties, such as better patentability or reduced off-target effects.

Bioisosterism: This strategy involves replacing a functional group with another group that has similar physical or chemical properties, such that it retains the desired biological activity.

Carboxylic Acid Bioisosteres: The C3-carboxylic acid is a key functional group, likely involved in hydrogen bonding or ionic interactions. It could be replaced by bioisosteres such as a tetrazole, a hydroxamic acid, or a sulfonamide. These groups mimic the acidic proton and hydrogen-bonding capacity of a carboxylic acid but can offer advantages in terms of metabolic stability, cell permeability, and oral bioavailability.

Amine Bioisosteres: The C6-amino group, a hydrogen bond donor, could be replaced by other groups like a hydroxyl (-OH) or a small alkylthiol (-SH) group to probe the specific requirements of the receptor pocket.

The application of such rational design principles is essential for transforming a lead compound like 6-aminoisochinolin-3-carbonsäure into a viable drug candidate. nih.gov

Conformational Analysis and Stereochemical Preferences in Activity

For 6-aminoisochinolin-3-carbonsäure, the key flexible bond is the C3-C(OOH) single bond. Rotation around this bond determines the orientation of the carboxylic acid group relative to the plane of the isoquinoline ring. It is likely that only a specific conformation (or a narrow range of conformations) allows for optimal interaction with a biological target. For example, studies on cholinergic receptors have shown that molecules must adopt a specific bent configuration to bind effectively. wikipedia.org Similarly, the conformation of the amino group at C6, particularly if it is further substituted, will influence its ability to act as a hydrogen bond donor. The planarity of an isoquinoline derivative has been noted in crystallographic studies, and maintaining this planarity or adopting a specific flattened conformation can be a key feature for its interactions. mdpi.com

Computational Methodologies for SAR Elucidation

Computational chemistry provides powerful tools for understanding and predicting the SAR of a series of compounds, saving time and resources in the drug discovery process.

For a series of derivatives based on 6-aminoisochinolin-3-carbonsäure, computational methods could be employed in several ways:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling attempts to find a mathematical correlation between the chemical properties of a group of molecules and their biological activity. By calculating various molecular descriptors (e.g., lipophilicity (logP), electronic properties, steric parameters) for a series of analogs, a predictive model can be built. This model can then be used to estimate the activity of newly designed, unsynthesized compounds, helping to prioritize which derivatives to synthesize and test.

Molecular Docking: If the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, molecular docking can be used to predict how each derivative binds to it. Docking simulations place the ligand (the isoquinoline derivative) into the active site of the protein and calculate a "docking score," which estimates the binding affinity. nih.gov This method provides valuable insights into the specific interactions—such as hydrogen bonds, hydrophobic interactions, and pi-stacking—that are crucial for binding. For example, docking could reveal whether the C6-amino group interacts with an aspartate residue or if the C3-carboxylic acid forms a salt bridge with a lysine (B10760008) residue in the active site. Such studies are a rational approach to drug design, helping in the better prediction of activity. nih.gov

Pharmacophore Modeling: In the absence of a known receptor structure, a pharmacophore model can be generated based on a set of active molecules. The model identifies the essential 3D arrangement of functional features (e.g., hydrogen bond donors/acceptors, aromatic rings, positive/negative charges) required for activity. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that fit the pharmacophore and are therefore likely to be active.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug design for predicting the binding mode and affinity of a small molecule (ligand), such as a derivative of 6-aminoisoquinoline-3-carboxylic acid, within the active site of a target protein. nih.govresearchgate.net

While specific molecular docking studies focused exclusively on this compound are not extensively detailed in publicly available literature, the methodology has been widely applied to the broader class of quinoline (B57606) and isoquinoline carboxylic acid derivatives. nih.govresearchgate.net These studies provide a framework for how such investigations would be conducted for the target compound. For instance, in studies of related quinoline derivatives as inhibitors of protein kinase CK2, molecular docking simulations were employed to understand the binding interactions within the enzyme's active site. nih.gov Similarly, docking studies on other isoquinoline derivatives have been used to rationalize the structure-activity relationships of synthesized compounds. researchgate.net

The general process involves:

Preparation of the Target Protein: The three-dimensional structure of the target protein is obtained from crystallographic data (e.g., from the Protein Data Bank) or generated through homology modeling.

Ligand Preparation: The 3D structure of the ligand, in this case, a derivative of this compound, is generated and its energy is minimized.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site, calculating a score for each pose to estimate binding affinity.

These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the target's active site. For example, a study on quinoline-6-carboxylic acid derivatives as ectonucleotidase inhibitors used molecular docking to reveal favorable interactions with amino acids like Asp201, Asp213, and Tyr340 in the target enzymes. researchgate.net This information is invaluable for designing new derivatives with improved binding and, consequently, enhanced biological activity.

Table 1: Illustrative Key Interactions for Quinolone Derivatives from Molecular Docking Studies

| Compound Class | Target Enzyme | Key Interacting Residues | Type of Interaction |

| Quinolone-based chalcones | HIV Reverse Transcriptase | Not specified | Binding in active site |

| Quinolone derivatives | HIV Reverse Transcriptase | Not specified | Good binding interactions |

| Quinoline-6-carboxylic acid derivatives | Ectonucleotidases | Asp201, Asp213, Tyr340 | Favorable interactions |

| Isoquinoline derivatives | COX-2 | Not specified | Plausible binding mode |

This table is illustrative and based on studies of related quinoline and isoquinoline compounds, as specific data for this compound is limited.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are developed by correlating variations in the physicochemical properties of molecules with their observed biological activities. These properties, known as molecular descriptors, can be categorized as electronic, steric, hydrophobic, or topological.

For the isoquinoline and quinoline carboxylic acid class of compounds, QSAR studies have been instrumental in identifying the key structural features that govern their inhibitory potential against various biological targets. nih.govnih.gov Although specific QSAR models for this compound are not readily found in the literature, studies on analogous series provide insight into the application of this methodology.

The development of a QSAR model typically involves the following steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each compound in the series.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A QSAR study on aryl carboxylic acid amide derivatives as inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH) highlighted the importance of topological, estate number, hydrophobic, and alignment-independent descriptors for predicting inhibitory activity. nih.gov Another study on 6-nitroquinolone-3-carboxylic acids as antimycobacterial agents revealed that van der Waals volume and Sanderson electronegativity were the most influential properties. These findings help in understanding the mechanism of action and guide the design of new, more potent derivatives.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Quinolone Derivatives

| Descriptor Type | Specific Descriptor Example | Information Encoded |

| Topological | DistTopo | Basic connectivity of atoms in the molecule |

| Electronic | Sanderson Electronegativity | Electron-withdrawing or -donating nature of substituents |

| Steric | van der Waals Volume | The volume occupied by the molecule or a substituent |

| Hydrophobic | LogP | The lipophilicity of the molecule |

| Estate Number | SaasCcount | Presence of specific atom types (e.g., carbon in a five-membered ring) |

This table presents examples of descriptors used in QSAR studies of related compounds, illustrating the approach.

Matched Molecular Pair Analysis and Activity Landscape Mapping

Matched Molecular Pair Analysis (MMPA) is a powerful chemoinformatics tool used in drug discovery to analyze the effects of small, specific structural changes on molecular properties, including biological activity. scilit.comnih.gov A matched molecular pair (MMP) is defined as two molecules that differ only by a single, well-defined structural transformation, such as the substitution of a hydrogen atom with a fluorine atom. wikipedia.org By analyzing a large number of such pairs from a dataset of compounds, medicinal chemists can identify chemical modifications that consistently lead to desired changes in activity or other properties. nih.gov

This method is particularly useful in the lead optimization phase, as it provides readily interpretable rules that can guide the design of new analogs. researchgate.net The core idea is that if a particular transformation (e.g., adding a hydroxyl group to a phenyl ring) leads to a consistent increase in potency across multiple molecular scaffolds, it is likely to be a beneficial modification for a new series of compounds.

While specific MMPA studies on this compound are not publicly documented, the principles of this technique are broadly applicable. For a series of this compound derivatives, MMPA could be used to explore the impact of substitutions at various positions of the isoquinoline ring system.

Activity landscape mapping is a related concept that visualizes the SAR of a compound collection. It typically involves plotting a measure of structural similarity against the difference in biological activity for pairs of compounds. Regions in this landscape with large changes in activity for small changes in structure are known as "activity cliffs." Identifying these cliffs is important as they can highlight key structural features that are critical for biological activity.

Table 3: Illustrative Matched Molecular Pair Transformations and Potential Effects

| Initial Structure (R) | Transformed Structure (R') | Transformation | Potential Impact on Activity/Property |

| -H | -F | Hydrogen to Fluorine | May alter metabolic stability and binding interactions |

| -CH3 | -CF3 | Methyl to Trifluoromethyl | Can impact lipophilicity, metabolic stability, and electronic properties |

| -Phenyl | -Pyridyl | Phenyl to Pyridyl | Introduces a nitrogen atom, potentially forming new hydrogen bonds |

| -COOH | -CONH2 | Carboxylic acid to Amide | Changes charge state and hydrogen bonding potential |

| -H | -OH | Hydrogen to Hydroxyl | Adds a hydrogen bond donor/acceptor, increasing polarity |

This table provides hypothetical examples of transformations relevant to medicinal chemistry, as specific MMPA data for the target compound is not available.

Biological Activities and Mechanistic Insights Non Clinical Focus

General Biological Relevance of the Isoquinoline (B145761) Scaffold

The isoquinoline scaffold, a heterocyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a core structure in numerous natural and synthetic molecules. semanticscholar.orgamerigoscientific.com This structural motif is found in a vast number of alkaloids and is a key building block in medicinal chemistry. mdpi.comrsc.org The biological significance of the isoquinoline nucleus stems from its ability to interact with various biological targets, leading to a wide spectrum of pharmacological effects. semanticscholar.org

Isoquinoline derivatives are recognized for their extensive range of biological activities. nih.gov Research has consistently demonstrated their potential as antitumor, antimicrobial (including antibacterial, antifungal, and antiviral), antimalarial, anti-inflammatory, antioxidant, and immunomodulatory agents. nih.govmdpi.comnih.gov Prominent examples of isoquinoline alkaloids used in medicine include the analgesic morphine, the antibacterial berberine, and the vasodilator papaverine, highlighting the therapeutic importance of this chemical class. mdpi.comnih.gov The diverse functionalities arise from the various substitutions and modifications that can be made to the core isoquinoline structure, allowing for the fine-tuning of its biological effects. semanticscholar.org

Antimicrobial Research Pathways

The isoquinoline scaffold is a prominent feature in the development of new antimicrobial agents, with derivatives showing activity against a variety of pathogens. amerigoscientific.comnih.gov

Derivatives of the isoquinoline structure have demonstrated significant antibacterial potential. For instance, isoquinoline-3-carboxylic acid (IQ3CA), a compound closely related to 6-Aminoisoquinoline-3-carboxylic acid, has shown notable antibacterial activity against several plant bacteria, including Ralstonia solanacearum, Acidovorax citrulli, and Xanthomonas oryzae. researchgate.net The efficacy of IQ3CA against Acidovorax citrulli was found to be comparable to the agricultural antibiotic kasugamycin. researchgate.net

Mechanistic studies suggest that these compounds can exert their antibacterial effects by disrupting bacterial integrity and function. researchgate.net Scanning electron microscopy revealed that treatment with IQ3CA caused the cell morphology of A. citrulli to become curved and sunken, indicating damage to the cell membrane. researchgate.net Further investigations showed that the compound could inhibit bacterial motility, reduce the production of exopolysaccharides, and prevent biofilm formation, all of which are crucial for bacterial virulence and survival. researchgate.net Other research into alkynyl isoquinolines has pointed to the perturbation of cell wall and nucleic acid biosynthesis in Staphylococcus aureus. nih.gov

The broad antimicrobial activity of the isoquinoline scaffold extends to antifungal and antimalarial properties. nih.govmdpi.com Natural and synthetic isoquinoline derivatives have been documented for their effectiveness against various fungal pathogens and the Plasmodium parasite responsible for malaria. amerigoscientific.commdpi.com The antimalarial drug nelfinavir, for instance, contains an isoquinoline nucleus. semanticscholar.org The ability of the isoquinoline structure to serve as a pharmacophore for these activities makes it a continued subject of interest in the search for new treatments for infectious diseases. nih.gov

Anti-inflammatory and Immunomodulatory Studies

Isoquinoline derivatives have been investigated for their capacity to modulate the immune system and reduce inflammation. mdpi.comnih.gov These properties are critical in addressing conditions characterized by an overactive inflammatory response.

A key mechanism behind the anti-inflammatory effects of isoquinoline compounds is the inhibition of pro-inflammatory mediator production. nih.gov Studies on novel isoquinoline-1-carboxamides, which are structurally similar to this compound, have shown potent suppression of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated microglial cells. nih.gov

Specifically, these compounds were found to significantly reduce the production of interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO). nih.gov The underlying mechanism for this suppression involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. nih.gov These pathways are central to the inflammatory response, and their inhibition prevents the transcription of genes that code for pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com Some substituted quinoline (B57606) carboxylic acids have also been shown to exert their anti-inflammatory effects by down-regulating T-cell function. nih.gov This ability to block key inflammatory signaling cascades highlights the potential of isoquinoline-based compounds in managing inflammatory disorders. nih.govnih.gov

Anticancer Research Perspectives

The isoquinoline and quinoline scaffolds are recognized as privileged structures in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity.

Derivatives of the isoquinoline and quinoline core have demonstrated considerable antiproliferative activity against a range of cancer cell lines. Studies on phenylaminoisoquinolinequinones have shown that the position of the amino group on the quinone nucleus significantly influences the antiproliferative activity. nih.gov Specifically, 6-substituted regioisomers exhibited greater potency against gastric and lung cancer cell lines compared to their 7-substituted counterparts. nih.gov This highlights the critical role of the substitution pattern in conferring biological activity.

Similarly, various 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been reported to possess antiproliferative properties. nih.goveurekaselect.com The antiproliferative activity of these compounds is often associated with their ability to interfere with the cell cycle. For example, a novel quinazoline-4-carboxylic acid derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to arrest the cell cycle of MCF-7 breast cancer cells in the G1 phase. mdpi.com This arrest at a specific checkpoint prevents the cells from proceeding to the DNA synthesis (S) phase, thereby inhibiting their proliferation. mdpi.com While direct evidence for this compound is not yet available, the established antiproliferative and cell cycle-perturbing activities of its close structural analogs suggest that it may hold similar potential as an anticancer agent.

Table 1: Antiproliferative Activity of Selected Phenylaminoisoquinolinequinones

| Compound | Substitution at C-6 | Substitution at C-7 | Target Cell Line | IC50 (µM) |

| 2b | Phenylamino | - | Gastric Cancer | 1.8 |

| 3b | p-Methoxyphenylamino | - | Gastric Cancer | 0.9 |

| 4b | p-Hydroxyphenylamino | - | Gastric Cancer | 0.5 |

| 7b | p-Acetoxyphenylamino | - | Gastric Cancer | 1.2 |

| 2a | - | Phenylamino | Gastric Cancer | >10 |

| 3a | - | p-Methoxyphenylamino | Gastric Cancer | 8.5 |

| 4a | - | p-Hydroxyphenylamino | Gastric Cancer | 5.2 |

| 7a | - | p-Acetoxyphenylamino | Gastric Cancer | >10 |

Data sourced from a study on phenylaminoisoquinolinequinones, which are structurally related to the subject compound. nih.gov

A key strategy in modern anticancer drug discovery is the targeted inhibition of enzymes that are crucial for tumor growth and survival. The quinoline and isoquinoline scaffolds have proven to be effective pharmacophores for designing such inhibitors.

Kinase Inhibition: Protein kinases are a major class of enzymes often dysregulated in cancer. Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC50 values in the sub-micromolar to low micromolar range. nih.govresearchgate.net The most potent inhibitors in these studies were among the tetrazolo-quinoline-4-carboxylic acid and 2-aminoquinoline-3-carboxylic acid derivatives, suggesting that the amino and carboxylic acid moieties are important for activity. nih.gov

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and is largely driven by the Vascular Endothelial Growth Factor (VEGF) signaling pathway. VEGFR-2 is a key receptor tyrosine kinase in this pathway, making it a prime target for anti-angiogenic therapies. nih.govmdpi.comsemanticscholar.org Several quinoline and quinazoline-based compounds have been developed as potent VEGFR-2 inhibitors. researchgate.netnih.govmdpi.com For instance, certain isatin (B1672199) derivatives incorporating a quinoline moiety have shown strong inhibitory effects against VEGFR-2, with IC50 values in the nanomolar range. nih.gov The design of these inhibitors often focuses on maintaining key pharmacophoric features that allow for effective binding to the ATP-binding site of the kinase. nih.govsemanticscholar.org

CDK2 Inhibition: Cyclin-dependent kinases (CDKs) are essential for regulating the cell cycle, and their aberrant activity is a hallmark of many cancers. CDK2, in particular, plays a crucial role in the G1/S phase transition. mdpi.com Inhibition of CDK2 can lead to cell cycle arrest and is a validated strategy in cancer therapy. mdpi.com While direct inhibition of CDK2 by this compound has not been reported, various heterocyclic compounds, including those with pyrimidine (B1678525) and pyridine scaffolds, have been developed as potent CDK2 inhibitors. mdpi.comnih.govresearcher.life

DHFR Inhibition: Dihydrofolate reductase (DHFR) is another critical enzyme in cancer chemotherapy, as it is essential for the synthesis of nucleotides and, consequently, DNA replication. nih.govnih.govmdpi.comresearchgate.net Inhibition of DHFR leads to a depletion of thymidylate, which in turn inhibits the proliferation of rapidly dividing cancer cells. nih.gov While methotrexate (B535133) is a classical DHFR inhibitor, there is ongoing research to discover new scaffolds with improved properties. Quinazoline-based compounds have been explored as DHFR inhibitors, indicating that the broader quinoline/isoquinoline class of heterocycles has potential in this area. diva-portal.org

Given the established activity of structurally related compounds, this compound represents a scaffold of interest for the development of novel inhibitors targeting these key oncogenic pathways.

Table 2: Enzyme Inhibitory Activity of Related Quinoline and Isoquinoline Derivatives

| Compound Class | Target Enzyme | Reported Activity (IC50) |

| 2-Aminoquinoline-3-carboxylic acid derivatives | Protein Kinase CK2 | 0.65 - 18.2 µM nih.gov |

| Isatin-quinoline hybrids | VEGFR-2 | 69.11 - 187.00 nM nih.gov |

| Quinoxaline (B1680401) derivatives | VEGFR-2 | Significant inhibition researchgate.net |

This table presents data for classes of compounds structurally related to this compound.

Inducing apoptosis, or programmed cell death, is a primary goal of many anticancer therapies. Research has shown that compounds based on the quinoline scaffold can trigger this process in cancer cells. For example, a synthesized aryl ester of quinoline-2-carboxylic acid was found to induce apoptosis in PC3 prostate cancer cells, with an IC50 value of 26 µg/mL. nih.gov This apoptotic activity was confirmed through several assays, including acridine (B1665455) orange-ethidium bromide staining, which showed an increase in apoptotic cells, and a DNA fragmentation assay, which revealed a characteristic ladder pattern of internucleosomal DNA cleavage. nih.gov

The molecular mechanism of apoptosis induction by these compounds often involves the modulation of the Bcl-2 family of proteins, which are key regulators of the intrinsic apoptotic pathway. The aforementioned quinoline-2-carboxylic acid derivative was observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio enhances the activity of executioner caspases, such as caspase-7 and caspase-9, leading to the dismantling of the cell. nih.gov Similarly, some quinoline-6-carboxylic acid derivatives have been shown to be cytotoxic and induce apoptosis in cancer cells. researchgate.net

Furthermore, in silico studies have suggested that quinoline-3-carboxylic acid derivatives can act as DNA minor groove-binding agents. nih.gov Such interactions with DNA can lead to cellular responses that culminate in apoptosis. The ability of a compound to cause DNA fragmentation is a hallmark of apoptosis and can be detected using techniques like the alkaline Comet assay or ELISA-based methods that measure fragmented DNA. nih.govsigmaaldrich.com Although direct studies on this compound are pending, the demonstrated pro-apoptotic and DNA-damaging potential of its close structural relatives suggests it could be a promising candidate for further investigation in this area. nih.govresearchgate.net

Enzyme Inhibition Mechanisms (General Principles)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental tools in biochemistry and are the basis for many pharmaceuticals. The inhibition of enzymes can be either reversible or irreversible. Reversible inhibitors bind to enzymes through non-covalent interactions and can be removed by dilution, while irreversible inhibitors typically form covalent bonds with the enzyme. nih.gov

Reversible enzyme inhibition is primarily categorized into four main types, distinguished by how the inhibitor interacts with the enzyme and the enzyme-substrate complex. researchgate.net

Competitive Inhibition: In this mode, the inhibitor has a chemical structure similar to the substrate and competes for the same active site on the enzyme. The inhibitor can only bind to the free enzyme, not the enzyme-substrate (ES) complex. This type of inhibition can be overcome by increasing the substrate concentration, which outcompetes the inhibitor for the active site. researchgate.net

Non-Competitive Inhibition: A non-competitive inhibitor binds to a site on the enzyme other than the active site, known as an allosteric site. This binding event causes a conformational change in the enzyme that reduces its catalytic efficiency, but it does not prevent the substrate from binding to the active site. The inhibitor can bind to both the free enzyme and the ES complex with equal affinity. Increasing the substrate concentration does not reverse this type of inhibition. researchgate.net

Uncompetitive Inhibition: This type of inhibitor binds only to the enzyme-substrate (ES) complex, at a site distinct from the active site. This binding event stabilizes the ES complex, making it more difficult for the product to be released. Uncompetitive inhibition is more effective at high substrate concentrations when more ES complex is present. researchgate.net

Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, but it has a different affinity for each. Like non-competitive inhibitors, mixed inhibitors bind to an allosteric site. If the inhibitor has a greater affinity for the free enzyme, it resembles competitive inhibition. If it has a greater affinity for the ES complex, it is more similar to uncompetitive inhibition. researchgate.net

Understanding these different mechanisms of enzyme inhibition is crucial for the design and development of new therapeutic agents that can selectively target specific enzymes involved in disease processes.

Considerations for Irreversible Covalent Inhibition

Irreversible covalent inhibition is a mechanism of drug action where a molecule, often referred to as a "warhead," forms a stable, covalent bond with its biological target, typically a protein. This type of inhibition can lead to a prolonged duration of action and high potency, as the target is permanently inactivated. The formation of the covalent bond is a two-step process: an initial non-covalent binding of the inhibitor to the target, followed by the chemical reaction that creates the irreversible linkage.

The specificity of irreversible inhibitors is crucial, as off-target reactions can lead to toxicity. Often, these inhibitors are designed to react with specific nucleophilic amino acid residues, such as cysteine, within the target protein's binding site. The reactivity of the electrophilic warhead on the inhibitor is a key factor in its design, needing to be reactive enough to bind to the intended target but not so reactive that it binds indiscriminately to other biological molecules.

Despite the extensive research into covalent inhibitors, there is currently a lack of specific studies in the public domain that investigate this compound as an irreversible covalent inhibitor. While the principles of such inhibition are well-established, their direct application to this particular compound has not been detailed in available scientific literature.

Allosteric Modulation Studies

Allosteric modulation refers to the regulation of a protein's activity by a molecule binding to a site other than the protein's primary, or orthosteric, site. This binding event induces a conformational change in the protein, which in turn alters the function of the orthosteric site. Allosteric modulators can be positive (PAMs), enhancing the effect of the natural ligand, negative (NAMs), reducing the effect, or neutral (silent allosteric modulators), having no effect on their own but blocking the action of other allosteric modulators.

A key advantage of allosteric modulators is their potential for greater specificity compared to orthosteric ligands, as allosteric sites are often less conserved across different protein family members. This can lead to drugs with fewer side effects. The effect of an allosteric modulator is also typically saturable, meaning its modulatory effect reaches a plateau, which can be a desirable safety feature.

Currently, there are no specific research findings available in the public domain that detail allosteric modulation studies directly involving this compound. While the broader class of quinoline carboxylic acids has been investigated for allosteric modulation of certain receptors, this research does not extend to the specific compound of interest.

Other Investigated Biological Activities (e.g., Anti-HIV, Antihypertensive, Antioxidant)

Beyond the specific mechanisms of covalent inhibition and allosteric modulation, the broader biological activities of this compound and its structural relatives have been a subject of scientific inquiry.

Anti-HIV Activity: Research into the anti-HIV potential of related quinolone derivatives has shown some promising results. For instance, a series of 6-aminoquinolone compounds were evaluated for their ability to inhibit HIV-1 replication. One particular compound, with a methyl substituent at the N-1 position and a 4-(2-pyridyl)-1-piperazine moiety at the C-7 position, was found to be the most active, with an EC50 value of 0.1 microM. nih.gov The presence of the C-6 amino group was observed to be important for antiviral activity, as its replacement with a fluorine atom led to a decrease in effect. nih.gov The proposed mechanism for these active quinolone derivatives involves interaction with TAR RNA, a critical component of the HIV life cycle. nih.gov

However, it is crucial to note that these studies were conducted on derivatives of 6-aminoquinolone and not on this compound itself. While the structural similarity suggests a potential area for investigation, direct evidence of the anti-HIV activity of this compound is not currently available in the scientific literature.

Antihypertensive and Antioxidant Activities: There is a notable absence of specific research in the public domain investigating the antihypertensive or antioxidant properties of this compound. While studies have been conducted on the antioxidant potential of other quinoline derivatives, these findings cannot be directly extrapolated to the compound . Therefore, the potential for this compound to act as an antihypertensive or antioxidant agent remains an open area for future research.

Advanced Characterization and Computational Chemistry Studies

Spectroscopic Techniques for Comprehensive Structural Elucidation

A suite of spectroscopic methods is employed to determine the intricate structure of 6-Aminoisoquinoline-3-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For carboxylic acids, the acidic proton of the –CO2H group typically appears as a broad singlet in the downfield region, around 10–12 ppm, which is a distinctive feature. libretexts.orglibretexts.org Protons on the carbon atoms adjacent to the carboxylic acid group generally absorb in the 2-3 ppm range. libretexts.org The specific chemical shifts and coupling patterns of the aromatic protons on the isoquinoline (B145761) ring system are crucial for confirming the substitution pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carboxyl carbon (C=O) of a carboxylic acid is characteristically deshielded and appears in the range of 160-180 ppm. libretexts.orglibretexts.org This is slightly upfield compared to the carbonyl carbons of aldehydes and ketones. libretexts.orglibretexts.org The carbon atoms of the isoquinoline ring will have distinct signals that are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group.

Table 1: Typical NMR Spectroscopic Data for Carboxylic Acids

| Nucleus | Functional Group | Typical Chemical Shift (ppm) |

| ¹H | Carboxylic Acid (-COOH) | 10 - 12 |

| ¹H | α-Proton (-CH-COOH) | 2 - 3 |

| ¹³C | Carboxyl Carbon (-C OOH) | 160 - 180 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides key information about the functional groups present in this compound.

Infrared (IR) Spectroscopy: Carboxylic acids exhibit two very characteristic IR absorptions. A very broad O–H stretching band is observed in the region of 2500–3300 cm⁻¹. libretexts.orgpressbooks.pub The C=O stretching vibration of the carboxyl group gives a strong absorption between 1710 and 1760 cm⁻¹. pressbooks.pub The exact position depends on whether the acid is monomeric or exists as a hydrogen-bonded dimer, with the dimeric form absorbing at a lower frequency (around 1710 cm⁻¹). pressbooks.pub The presence of the amino group would also lead to N-H stretching vibrations, typically around 3300-3500 cm⁻¹. americanpharmaceuticalreview.com

Raman Spectroscopy: Raman spectroscopy offers complementary information. While the C=O stretch is also observable in Raman spectra, the C-H stretching vibrations around 3000 cm⁻¹ and ring modes in the 1250 to 1550 cm⁻¹ region are often more pronounced. americanpharmaceuticalreview.com The comparison of IR and Raman spectra can be particularly useful for identifying centrosymmetric structures, such as the cyclic dimers formed by carboxylic acids through hydrogen bonding.

Table 2: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Technique |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) | IR |

| Carboxylic Acid (-COOH) | C=O Stretch | 1710 - 1760 | IR, Raman |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 | IR |

| Aromatic Ring | C-H Stretch | ~3000 | Raman |

| Aromatic Ring | Ring Modes | 1250 - 1550 | Raman |